- Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step, United States, , ,
Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS-Nr.:951163-61-4
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
- tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
- (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
- I12-0525
- PS-J-131
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
- CNALVHVMBXLLIY-IUCAKERBSA-N
- MFCD11112079
- tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
- PS-15400
- SCHEMBL1552784
- (3S,5S)-(3-Boc-amino)-5-methylpiperidine
- AC-24389
- Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- AKOS015897943
- TQP0856
- BNB16361
- trans-3-(Boc-amino)-5-methylpiperidine
- (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- EN300-7098612
- tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
- tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
- AKOS015840244
- 1405128-25-7
- 951163-61-4
- DTXSID50647207
- P13429
- CS-0091706
-
- MDL: MFCD11112079
- Inchi: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
- InChI-Schlüssel: CNALVHVMBXLLIY-IUCAKERBSA-N
- Lächelt: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 214.16800
- Monoisotopenmasse: 214.168127949g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 223
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 50.4Ų
Experimentelle Eigenschaften
- Dichte: 1.00
- Siedepunkt: 313 ºC
- Flammpunkt: 143 ºC
- PSA: 50.36000
- LogP: 2.22880
- Dampfdruck: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB534140-1 g |
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; . |
951163-61-4 | 95% | 1g |
€753.60 | 2023-04-14 | |
| TRC | B807708-2.5mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B807708-25mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 25mg |
$ 1568.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | SD0011-5g |
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1250 | 2023-09-07 | |
| Alichem | A129008650-1g |
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 95% | 1g |
$502.95 | 2023-08-31 | |
| Chemenu | CM181492-1g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 1g |
$502 | 2023-01-09 | |
| Chemenu | CM181492-5g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 5g |
$1505 | 2023-01-09 | |
| eNovation Chemicals LLC | D633757-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
$515 | 2024-05-23 | |
| eNovation Chemicals LLC | D633757-5G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1555 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07595-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
¥ 2,758.00 | 2023-04-12 |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
Referenz
- Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
Referenz
- Treatment of antibiotic-resistant bacteria infection, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Referenz
- Process for preparation of quinolone intermediates, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Referenz
- Process for preparation of quinolinone derivatives, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Referenz
- Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
Referenz
- Stereoselective synthesis of piperidine derivatives, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, 1 atm, rt
Referenz
- Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetone , Oxalic acid ; rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
Referenz
- Preparation method of 3-substituted-5-aminopiperidine with protecting group, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
Referenz
- Antibacterial quinolone for Pneumonia treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 s, rt → 45 °C
Referenz
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Referenz
- Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C; 45 °C → rt
Referenz
- Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, 45 °C
Referenz
- A hydride reduction process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C
Referenz
- A coupling process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials
- tert-butyl (3S,5S)-1-benzyl-5-methylpiperidin-3-ylcarbamate
- tert-butyl((1S,3S)-1,3-dicyanobutyl)carbamate
- Tert-Butyl (5-Methylpiperidin-3-Yl)Carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-1-(hydroxymethyl)-5-methyl-3-piperidinyl]carbamate
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Bestellnummer:A858190
Bestandsstatus:in Stock
Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:11
Preis ($):180.0/453.0/1613.0
Email:sales@amadischem.com
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Verwandte Literatur
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):180.0/453.0/1613.0